molecular formula C10H19Cl2N3 B8712253 N2,N2-Diethyl-6-methylpyridine-2,5-diamine dihydrochloride CAS No. 168091-36-9

N2,N2-Diethyl-6-methylpyridine-2,5-diamine dihydrochloride

Cat. No. B8712253
Key on ui cas rn: 168091-36-9
M. Wt: 252.18 g/mol
InChI Key: SGECHFWEVFZQPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07781373B2

Procedure details

Into a 250 ml erlenmeyer flask was placed 4 g (11.4 mmoles) of N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-3,5-dimethoxybenzamide, 3.15 g (12.5 mmoles) N2,N2-diethyl-6-methyl-2,5-pyridinediamine dihydrochloride and 100 ml of methanol. A suspension resulted. To this suspension was added 7.84 g (77.5 mmoles) of triethylamine. The suspension became a solution. The reaction flask was cooled via an ice/water bath to about 5° C. While the reaction mixture was cooling, 5.7 g (25 mmoles) of ammonium persulfate was dissolved in 12 mL of water. This solution was added dropwise to the reaction vessel. The mixture got so thick during the addition that an additional 100 ml of methanol needed to be added. After complete addition of the ammonium persulfate, the mixture was stirred at 5° C. for 2½ hours. The solid was collected on a medium sintered glass funnel, rinsed with methanol then 2 times with 45° C. water and finally ligroin and then air dried by sucking air through the funnel overnight. 5.2 g of desired product was collected. The collected product was returned to a 125 ml erlenmeyer flask 75 ml of ethanol was added. The mixture was heated to reflux on a hot plate for 5 minutes and allowed to cool to 45° C. A solid was then collected on a medium sintered glass funnel and dried by sucking air through the funnel overnight. The yield was 4.8 g (85% purified yield) of desired dye, with an absorbance maximum of 630 nm, and an extinction coefficient of 24,565.
Name
N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-3,5-dimethoxybenzamide
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.15 g
Type
reactant
Reaction Step Two
Quantity
7.84 g
Type
reactant
Reaction Step Three
Name
ammonium persulfate
Quantity
5.7 g
Type
reactant
Reaction Step Four
Name
Quantity
12 mL
Type
solvent
Reaction Step Four
Name
ammonium persulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl[C:2]1C(O)=C(NC(=O)C2C=C(OC)C=C(OC)C=2)C=C(Cl)C=1C.Cl.Cl.[CH2:26]([N:28]([CH2:37][CH3:38])[C:29]1[CH:34]=[CH:33][C:32]([NH2:35])=[C:31]([CH3:36])N=1)[CH3:27].C(N(CC)CC)C.S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+]>O.CO>[CH3:27][CH2:26][N:28]([C:29]1[CH:34]=[CH:33][C:32]([NH2:35])=[C:31]([CH3:2])[CH:36]=1)[CH2:37][CH3:38] |f:1.2.3,5.6.7|

Inputs

Step One
Name
N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-3,5-dimethoxybenzamide
Quantity
4 g
Type
reactant
Smiles
ClC=1C(=C(C=C(C1C)Cl)NC(C1=CC(=CC(=C1)OC)OC)=O)O
Step Two
Name
Quantity
3.15 g
Type
reactant
Smiles
Cl.Cl.C(C)N(C1=NC(=C(C=C1)N)C)CC
Step Three
Name
Quantity
7.84 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
ammonium persulfate
Quantity
5.7 g
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Name
Quantity
12 mL
Type
solvent
Smiles
O
Step Five
Name
ammonium persulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 5° C. for 2½ hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 250 ml erlenmeyer flask was placed
CUSTOM
Type
CUSTOM
Details
A suspension resulted
TEMPERATURE
Type
TEMPERATURE
Details
While the reaction mixture was cooling
ADDITION
Type
ADDITION
Details
This solution was added dropwise to the reaction vessel
ADDITION
Type
ADDITION
Details
to be added
CUSTOM
Type
CUSTOM
Details
The solid was collected on a medium sintered glass funnel
WASH
Type
WASH
Details
rinsed with methanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
2 times with 45° C. water and finally ligroin and then air dried
CUSTOM
Type
CUSTOM
Details
through the funnel overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
5.2 g of desired product was collected
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux on a hot plate for 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 45° C
CUSTOM
Type
CUSTOM
Details
A solid was then collected on a medium sintered glass funnel
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
through the funnel overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The yield was 4.8 g (85% purified yield) of desired dye

Outcomes

Product
Name
Type
Smiles
CCN(CC)C1=CC(=C(C=C1)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.